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6-Hydroxypseudooxynicotine - 7424-35-3

6-Hydroxypseudooxynicotine

Catalog Number: EVT-1556017
CAS Number: 7424-35-3
Molecular Formula: C10H14N2O2
Molecular Weight: 194.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
6-hydroxypseudooxynicotine is the 6-hydroxy derivative of pseudooxynicotine. It is a monohydroxypyridine, a secondary amino compound and an aromatic ketone. It derives from a pseudooxynicotine. It is a conjugate base of a 6-hydroxypseudooxynicotinium(1+).
6-Hydroxypseudooxynicotine belongs to the class of organic compounds known as aryl alkyl ketones. These are ketones have the generic structure RC(=O)R', where R = aryl group and R'=alkyl group. 6-Hydroxypseudooxynicotine is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). 6-Hydroxypseudooxynicotine can be biosynthesized from pseudooxynicotine.
Source

The compound is primarily sourced from the metabolism of nicotine, which is found in tobacco plants. The transformation of nicotine to 6-hydroxypseudooxynicotine involves specific enzymes that facilitate its conversion through various biochemical pathways, particularly in engineered strains of bacteria that have been modified to enhance this metabolic route .

Classification

6-Hydroxypseudooxynicotine falls under the category of alkaloids, specifically as a derivative of nicotine. It is classified within the broader group of nitrogen-containing heterocycles, which are significant due to their biological activities and roles in various biochemical processes.

Synthesis Analysis

Methods

The synthesis of 6-hydroxypseudooxynicotine can be achieved through biocatalytic methods. A notable approach involves utilizing genetically engineered strains of Agrobacterium tumefaciens that have disrupted pathways for nicotine degradation. This allows for the accumulation of 6-hydroxynicotine, which can then be converted into 6-hydroxypseudooxynicotine through enzymatic reactions involving specific oxidases .

Technical Details

The synthesis process typically requires:

  • Enzymatic Catalysis: Key enzymes such as 6-hydroxynicotine oxidase and 6-hydroxypseudooxynicotine dehydrogenase are crucial for catalyzing the oxidation reactions necessary for converting intermediates into 6-hydroxypseudooxynicotine.
  • Conditions: Optimal conditions for these reactions often include controlled temperature and pH levels, with specific substrates provided to enhance enzyme activity .
Molecular Structure Analysis

Structure

The molecular structure of 6-hydroxypseudooxynicotine includes a pyridine ring with hydroxyl groups at specific positions, contributing to its reactivity and interaction with biological systems. The compound's molecular formula is C10_{10}H12_{12}N2_2O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

Data

  • Molecular Weight: Approximately 192.22 g/mol.
  • Structural Features: The compound features a hydroxyl group (–OH) at the sixth position on the pyridine ring, which influences its chemical properties and biological activity.
Chemical Reactions Analysis

Reactions

6-Hydroxypseudooxynicotine participates in various biochemical reactions:

  • Oxidation: It can undergo oxidative deamination catalyzed by enzymes such as 6-hydroxypseudooxynicotine dehydrogenase, resulting in the formation of other metabolic intermediates .
  • Reduction: The compound may also participate in reduction reactions depending on the enzymatic context and available electron acceptors.

Technical Details

These reactions are typically analyzed using techniques such as liquid chromatography-mass spectrometry (LC-MS), which allows for precise identification and quantification of reaction products .

Mechanism of Action

Process

The mechanism of action for 6-hydroxypseudooxynicotine primarily involves its role as an intermediate in nicotine degradation pathways. Enzymes such as 6-hydroxypseudooxynicotine dehydrogenase facilitate its conversion into further metabolites by transferring electrons during oxidation processes.

Data

  • Key Enzymes: The involvement of enzymes like nicotine dehydrogenase and hydroxylases highlights the complexity of the metabolic pathways that include 6-hydroxypseudooxynicotine.
  • Electron Transfer: The electron transfer mechanisms associated with these enzymatic reactions are crucial for understanding how energy is conserved during nicotine degradation .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a colorless to pale yellow liquid or solid.
  • Solubility: Soluble in polar solvents such as water and methanol due to its hydroxyl groups.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Exhibits reactivity typical of hydroxylated pyridine derivatives, participating in nucleophilic substitution and electrophilic aromatic substitution reactions.
Applications

Scientific Uses

6-Hydroxypseudooxynicotine has several significant applications:

  • Biochemical Research: Used as a model compound for studying nicotine metabolism and enzymatic processes involved in alkaloid degradation.
  • Environmental Biotechnology: Its role in microbial degradation pathways makes it relevant for bioremediation efforts aimed at detoxifying environments contaminated with nicotine and related compounds.
  • Pharmaceutical Research: Potential applications in drug development due to its structural similarities with other biologically active compounds derived from nicotine metabolism.
Structural Characterization of 6-Hydroxypseudooxynicotine and Associated Enzymes

Crystallographic Analysis of 6-Hydroxypseudooxynicotine Amine Oxidase (HisD)

The crystal structure of 6-hydroxypseudooxynicotine amine oxidase (HisD) from Pseudomonas geniculata N1 was resolved to 2.6 Å resolution (PDB ID: 6L6J), revealing crucial insights into this key enzyme of the hybrid VPP nicotine degradation pathway. HisD functions as a monomeric protein with 672 residues, of which residues 1-669 were discretely modeled in the crystal structure [1] [6]. Analytical techniques including size exclusion chromatography and native PAGE confirmed its monomeric state in solution, distinguishing it from many other flavin-dependent oxidoreductases that often function as oligomers [1].

The overall architecture comprises three distinct domains:

  • A large N-terminal TIM barrel domain (residues 1-378) housing the flavin mononucleotide (FMN) cofactor
  • A medium domain (residues 379-487 and 617-669) containing a bound ADP molecule
  • A small C-terminal domain (residues 489-616) [1]

Table 1: Domain Organization of HisD from Pseudomonas geniculata N1

DomainResidue RangeStructural FeaturesCofactor/Ligands
N-terminal (Large)1-378TIM barrel structure (8 parallel β-strands)FMN
Middle379-487, 617-669Mixed α/β structureADP
C-terminal (Small)489-616Primarily β-sheetsNone

The iron-sulfur cluster ([4Fe-4S]) is positioned at the interface between domains, coordinated by four cysteine residues (Cys344, Cys347, Cys350, and Cys362). This strategic positioning facilitates electron transfer during the oxidative deamination reaction that converts 6-hydroxypseudooxynicotine to 6-hydroxy-3-succinoylsemialdehyde-pyridine, linking upstream and downstream reactions in the VPP pathway [1] [3].

Active Site Architecture and Substrate Binding Mechanisms

The active site of HisD features a precisely arranged constellation of residues that facilitate substrate binding and catalysis. Docking studies combined with site-directed mutagenesis identified four key residues involved in substrate recognition: Glu60, Tyr170, Asp262, and Trp263 [1] [3]. These residues form a specialized pocket that accommodates the 6-hydroxypseudooxynicotine substrate, with mutagenesis of any of these positions leading to significant reduction or complete loss of enzymatic activity.

The FMN isoalloxazine ring adopts a planar conformation within the active site, contrasting with the bent "butterfly" conformation observed in structurally related enzymes. This planar geometry optimizes the electronic environment for the oxidative deamination reaction [1]. The substrate-binding cavity exhibits precise stereochemical complementarity to 6-hydroxypseudooxynicotine, with hydrogen-bonding networks involving the 6-hydroxy group of the pyridine ring and the amino group of the pyrrolidine moiety. Hydrophobic interactions, particularly mediated by Trp263, stabilize the aliphatic chain connecting the two ring systems [1] [4].

Table 2: Key Active Site Residues and Their Proposed Functions in HisD

ResidueLocationFunctionMutant Effect
Glu60Near FMN O4 atomSubstrate positioning via H-bonding>90% activity loss
Tyr170FMN-binding domainFMN stabilization and substrate orientationComplete activity loss
Asp262Substrate access channelPolar interaction with substrateSignificant activity loss
Trp263Substrate access channelHydrophobic substrate stabilizationSignificant activity loss

The architecture allows precise positioning of the substrate's C-N bond for nucleophilic attack by the flavin cofactor, while also facilitating proton transfer essential for the deamination reaction. Water molecules within the active site participate in a proton relay system that likely facilitates the catalytic mechanism [1].

Comparative Structural Biology: HisD vs. Trimethylamine/Histamine Dehydrogenases

Despite sharing significant sequence identity (40-50%) with trimethylamine dehydrogenase (TMADH) and histamine dehydrogenase (HADH), HisD exhibits distinct structural features that underlie its unique substrate specificity and catalytic mechanism. A DALI server search revealed HisD's closest structural homologs as HADH (PDB 3K30; Z-score 57.6) and TMADH (PDB 1DJQ; Z-score 57.4), yet critical differences exist [1].

The FMN cofactor binding differs fundamentally:

  • HisD: Non-covalent FMN association
  • TMADH/HADH: Covalent 6-S-cysteinyl linkage to FMN [1]

The isoalloxazine ring conformation presents another striking difference:

  • HisD: Planar configuration
  • TMADH/HADH: Characteristic "butterfly bend" conformation [1] [3]

The active site architecture diverges significantly in regions governing substrate specificity. While TMADH and HADH recognize small aliphatic amines, HisD evolved a more expansive binding pocket accommodating the extended structure of 6-hydroxypseudooxynicotine. Structural alignments show variations in loop regions surrounding the substrate access channel, particularly at residues 250-270, which correspond to substrate-binding elements in all three enzymes [1].

Table 3: Structural and Functional Comparison of HisD with Related Dehydrogenases

FeatureHisDTMADHHADH
Sequence IdentityReference~40%~50%
Quaternary StructureMonomerDimerDimer
FMN BindingNon-covalentCovalent (Cys30)Covalent (Cys35)
FMN ConformationPlanarButterfly bendButterfly bend
Electron AcceptorsUnknown physiologicalETFCytochrome c
Substrate SizeExtended (two rings)Small (TMA)Intermediate (Imidazole)

These structural distinctions explain the functional divergence, particularly HisD's adaptation for bulky nicotine pathway intermediates rather than small alkylamines. The absence of covalent FMN linkage in HisD potentially increases cofactor mobility, which may facilitate accommodation of its larger substrate [1] [4].

Role of Cofactors: Flavin Mononucleotide (FMN) and Iron-Sulfur Clusters

HisD employs a sophisticated redox system centered on its FMN and [4Fe-4S] cluster cofactors to drive the oxidative deamination reaction. The FMN cofactor inserts deeply into the N-terminal TIM barrel domain, adopting an extended conformation with extensive protein interactions [1]. Key interactions stabilizing FMN include:

  • Ribityl chain hydrogen bonds with Arg224, Asp266, and Ser267
  • Isoalloxazine ring interactions with Arg224 (N-1), Glu103 (N-3), Ala30 backbone (N-5), and Tyr170/His173/Glu60 (O-4)
  • Phosphate group coordination by Arg298, Ala320, and Arg321 [1]

The Tyr170-His173-Asp262 triad positioned near the FMN isoalloxazine ring plays a crucial role in stabilizing reaction intermediates. Mutagenesis of Tyr170 to alanine completely abolished enzyme activity, underscoring its essential role in catalysis [1] [3]. The planar conformation of the FMN isoalloxazine ring in HisD, contrasting with the bent conformation in TMADH and HADH, creates a distinct electronic environment that likely optimizes it for oxidation of 6-hydroxypseudooxynicotine [1].

The [4Fe-4S] cluster, positioned approximately 12 Å from the FMN, facilitates intramolecular electron transfer during catalysis. This cluster is coordinated by four cysteine ligands (Cys344, Cys347, Cys350, and Cys362) in a cubane arrangement [1]. The spatial arrangement between FMN and the iron-sulfur cluster enables rapid electron shuttling, preventing accumulation of reactive flavin semiquinone species.

In Agrobacterium tumefaciens S33, the closely related 6-hydroxypseudooxynicotine dehydrogenase (Pno) utilizes electron transfer flavoprotein (EtfAB) as its physiological electron acceptor rather than direct oxygen reduction [2]. Electrons flow from reduced EtfAB to coenzyme Q via electron transfer flavoprotein:ubiquinone oxidoreductase (Etuo), ultimately entering the respiratory chain:

Electron Transfer Pathway:6-HPON → Pno/HisD (FMN → [4Fe-4S]) → EtfAB → Etuo → Coenzyme Q → Electron Transport Chain → O₂ [2]

This pathway enables energy conservation through chemiosmotic ATP synthesis, explaining how bacteria derive metabolic energy from nicotine catabolism. The ADP molecule bound in the medium domain may play a regulatory role in this process, though its exact function requires further investigation [1] [2].

Table 4: Cofactors in 6-Hydroxypseudooxynicotine Metabolizing Enzymes

CofactorLocation in EnzymeRedox RoleInteracting Residues
FMNN-terminal TIM barrelPrimary electron acceptor from substrateArg224, Glu103, Tyr170, His173, Glu60
[4Fe-4S] clusterInterface of three domainsElectron relay to physiological acceptorsCys344, Cys347, Cys350, Cys362
ADPMedium domainUnknown (possible regulatory role)Not fully characterized

The integration of organic (FMN) and inorganic ([4Fe-4S]) redox cofactors creates an efficient electron transfer system specialized for handling the complex oxidative reactions required in nicotine catabolism while preventing oxidative damage to the enzyme [1] [2] [9].

List of Chemical Compounds:

  • 6-Hydroxypseudooxynicotine
  • 6-Hydroxy-3-succinoylsemialdehyde-pyridine
  • Flavin Mononucleotide (FMN)
  • Iron-Sulfur Cluster ([4Fe-4S])
  • Adenosine Diphosphate (ADP)
  • 6-Hydroxy-3-succinoylpyridine
  • Trimethylamine
  • Histamine
  • Electron Transfer Flavoprotein (EtfAB)
  • Coenzyme Q

Properties

CAS Number

7424-35-3

Product Name

6-Hydroxypseudooxynicotine

IUPAC Name

5-[4-(methylamino)butanoyl]-1H-pyridin-2-one

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

InChI

InChI=1S/C10H14N2O2/c1-11-6-2-3-9(13)8-4-5-10(14)12-7-8/h4-5,7,11H,2-3,6H2,1H3,(H,12,14)

InChI Key

UMLOUOBDBGOHHR-UHFFFAOYSA-N

SMILES

CNCCCC(=O)C1=CNC(=O)C=C1

Canonical SMILES

CNCCCC(=O)C1=CNC(=O)C=C1

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